molecular formula C12H11N3O3 B7456361 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole

3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole

Cat. No.: B7456361
M. Wt: 245.23 g/mol
InChI Key: OMPAPIADLYDLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole in anticancer activity involves the inhibition of tubulin polymerization, which results in the disruption of microtubule dynamics and cell cycle arrest. This ultimately leads to apoptosis of cancer cells. In materials science, this compound has been used as a building block for the synthesis of porous materials with potential applications in gas storage and separation.
Biochemical and physiological effects:
Studies have shown that this compound has low toxicity and exhibits good biocompatibility. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown its potential as an anticancer agent with low toxicity. In materials science, this compound has been shown to exhibit high surface area and porosity, making it a promising building block for the synthesis of materials with potential applications in gas storage and separation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole in lab experiments is its low toxicity and good biocompatibility, making it a promising candidate for further studies in medicinal chemistry. However, its synthesis requires the use of hazardous chemicals, which may pose a safety risk in the lab. Additionally, its low solubility in water may limit its use in certain experiments.

Future Directions

For research on 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole include further studies on its potential applications in medicinal chemistry, materials science, and environmental science. In medicinal chemistry, future studies may focus on optimizing its anticancer activity and exploring its potential as a drug delivery agent. In materials science, future studies may focus on the synthesis of novel materials using this compound as a building block. In environmental science, future studies may focus on its potential use as a pesticide for crop protection.

Synthesis Methods

The synthesis of 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 3-methyl-1H-pyrazole in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In materials science, it has been used as a building block for the synthesis of novel materials. In environmental science, it has been studied for its potential use as a pesticide.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-(3-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-6-7-14(13-8)12(16)10-4-3-5-11(9(10)2)15(17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPAPIADLYDLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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